3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid
Overview
Description
3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid is an organosulfur compound that features a benzothiophene core Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid typically involves the introduction of a methanesulfinylmethyl group to the benzothiophene core. One common method involves the reaction of benzothiophene with methanesulfinyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated benzothiophene derivatives.
Scientific Research Applications
3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfinyl group can participate in redox reactions, influencing the compound’s reactivity. Additionally, the benzothiophene core can interact with biological macromolecules, potentially modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-(Methanesulfonylmethyl)-1-benzothiophene-2-carboxylic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-(Methylthio)-1-benzothiophene-2-carboxylic acid: Contains a methylthio group instead of a methanesulfinyl group.
3-(Methanesulfinylmethyl)-1-benzofuran-2-carboxylic acid: Similar structure but with a benzofuran core instead of a benzothiophene core.
Uniqueness
3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The benzothiophene core also contributes to its unique properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(methylsulfinylmethyl)-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S2/c1-16(14)6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLWGAAUPYKEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=C(SC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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